

GSK343's involvement in cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Involvement of GSK343 in Cell Signaling Pathways

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to the silencing of target genes involved in critical cellular processes like differentiation, proliferation, and cell-cycle regulation.[1][4] Due to its frequent overexpression and its prooncogenic role in a wide array of cancers, EZH2 has emerged as a significant therapeutic target.[2][4][5]

GSK343 is a potent, cell-permeable, and highly selective small molecule inhibitor of EZH2.[5] [6][7] By competitively inhibiting EZH2's methyltransferase activity, **GSK343** provides a powerful tool for researchers to investigate the functional consequences of PRC2 inhibition and its impact on complex cell signaling networks.[1][8] This guide offers a technical overview of **GSK343**'s mechanism of action, its role in key signaling pathways, and detailed protocols for its application in research settings.

Core Mechanism of Action: Competitive Inhibition of EZH2

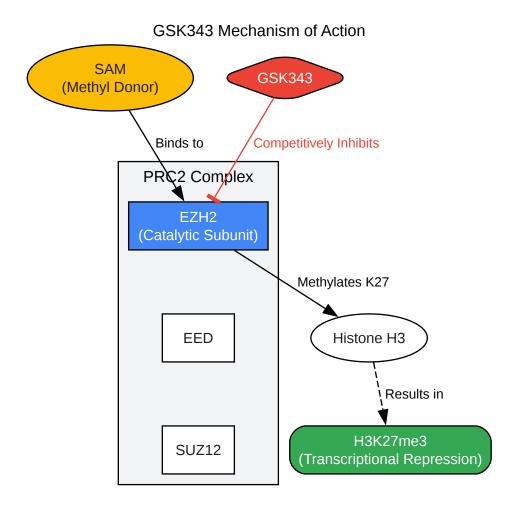






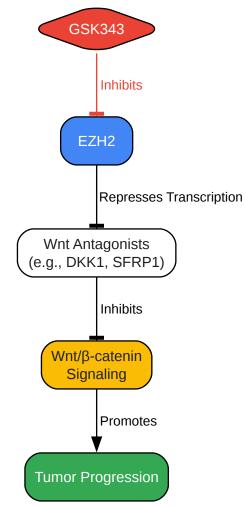
The primary mechanism of **GSK343** is its function as an S-adenosyl-L-methionine (SAM)-competitive inhibitor.[1][9][10][11] EZH2, as the enzymatic core of the PRC2 complex, utilizes SAM as a methyl group donor to trimethylate H3K27.[1][2] **GSK343** directly competes with SAM for binding to the EZH2 catalytic site, thereby preventing the transfer of the methyl group to histone H3.[8][9] This leads to a global reduction in H3K27me3 levels, the reactivation of PRC2-silenced tumor suppressor genes, and subsequent downstream effects on cell behavior. [1][6][11] **GSK343** exhibits high selectivity for EZH2 over other histone methyltransferases, including its homolog EZH1, making it a precise chemical probe for studying PRC2-mediated signaling.[6][9][12]





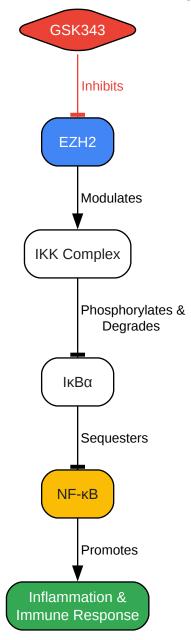


GSK343 Modulation of Wnt/β-Catenin Signaling



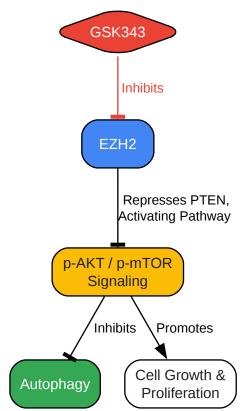


GSK343 Modulation of NF-kB Signaling

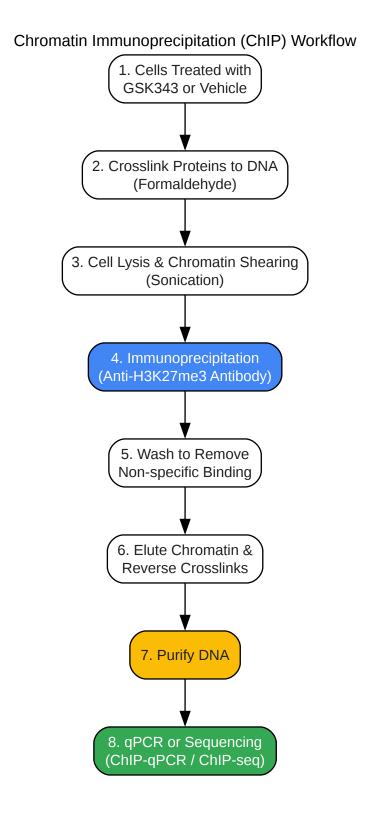




GSK343 and the AKT/mTOR Pathway







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- To cite this document: BenchChem. [GSK343's involvement in cell signaling pathways].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607833#gsk343-s-involvement-in-cell-signaling-pathways]

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